N-Isopropylmaleimide

Description

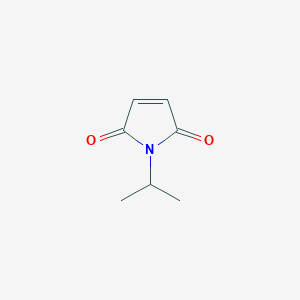

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCLXQTQYUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910286 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-93-4, 29720-92-1 | |

| Record name | N-Isopropylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethyl maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Isopropylmaleimide

Conventional Synthetic Routes: Maleic Anhydride (B1165640) and Isopropylamine (B41738) Condensation

The conventional synthesis of N-Isopropylmaleimide begins with the condensation of maleic anhydride and isopropylamine. This reaction typically proceeds in two main steps: the formation of the maleamic acid intermediate and the subsequent cyclodehydration to the maleimide (B117702). google.comgoogleapis.com

Multi-Step Reaction Pathways

The initial step involves the nucleophilic addition of isopropylamine to the anhydride ring of maleic anhydride, forming N-isopropylmaleamic acid. This reaction usually occurs readily at moderate temperatures. The second step, the cyclization of the maleamic acid to the imide, requires dehydration. This dehydration is often facilitated by heating the maleamic acid in the presence of a dehydrating agent or by azeotropic distillation of the water formed during the reaction using an appropriate organic solvent. google.comgoogleapis.comgoogle.com

One reported multi-step approach involves reacting maleic anhydride with isopropylamine in a solvent like glacial acetic acid. google.com Another method describes the reaction in anhydrous ether to form the maleamic acid solid, followed by treatment with acetic anhydride and anhydrous sodium acetate (B1210297) at elevated temperatures (75-100°C) to effect cyclization. google.com The resulting crude product is then typically subjected to purification steps. google.com

Catalytic Approaches in Synthesis

Various catalysts have been employed to facilitate the dehydration and ring closure of N-isopropylmaleamic acid to this compound. Acid catalysts are commonly used for this purpose. google.comgoogleapis.com

Orthophosphoric acid, either alone or in combination with its isopropylamine salt, has been identified as an effective catalyst for the synthesis of this compound, leading to high yields. researchgate.netresearchgate.netresearchgate.net The use of a mixture of orthophosphoric acid and orthophosphoric acid-isopropylamine salt as a catalyst has been shown to produce IPMI with high purity. researchgate.netresearchgate.net Supported orthophosphoric acid and its amine salt mixture have also been explored as catalysts. google.com

Other acidic catalysts, such as sulfuric acid and p-toluenesulfonic acid, have also been mentioned in the context of N-substituted maleimide synthesis via neutralization with primary amines. google.com Tin compounds, including metal tin, tin oxide, and N-substituted maleic acid tin salts, have been proposed as catalysts for the dehydration ring closure, offering an alternative to strong acid catalysts to potentially mitigate reactor corrosion issues. google.com

Advanced Synthetic Strategies for High-Purity this compound

Achieving high purity in this compound synthesis is crucial, particularly for its use in polymerization applications where impurities can affect polymer properties. Advanced strategies focus on refining purification techniques and optimizing reaction conditions to minimize byproducts and maximize yield. researchgate.netresearchgate.netgoogle.com

Refinement of Purification Techniques

Distillation is a key technique for purifying this compound, leveraging its relatively low melting point and high vapor pressure compared to potential impurities. researchgate.netresearchgate.netresearchgate.net Distillation under reduced pressure is a common method employed to obtain high-purity this compound. google.comgoogle.com

One purification procedure involves washing the crude maleimides with water to remove acidic components, which can help prevent polymerization during subsequent distillation. google.com Following the washing step, vacuum distillation can yield high-purity product. google.com For this compound specifically, distillation at approximately 5 mm pressure has been reported to yield the product. google.com

Optimization of Reaction Yields and Byproduct Mitigation

Optimizing reaction conditions, such as temperature and reaction time, is essential for maximizing the yield of this compound and minimizing the formation of undesirable byproducts. The synthesis reaction is typically carried out at temperatures between 100°C and 140°C, with reaction times ranging from 1 to 15 hours. google.com Maintaining the synthesis temperature within this range is important, as temperatures below 100°C can lead to lower yields, while temperatures above 140°C may promote side reactions, including polymerization of the synthesized maleimide, negatively impacting purity and yield. google.com

The molar ratio of the catalyst to the primary amine is also a factor in optimizing yield. For N-substituted maleimide synthesis catalyzed by supported organic phosphonic acid, a molar ratio of catalyst (based on phosphonic acid) to primary amine between 0.1 and 1.0 is preferred for optimal yield. google.com

Reactivity and Mechanistic Studies of N Isopropylmaleimide

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. It involves the concerted reaction between a conjugated diene and a dienophile. N-IPMI acts as an electron-deficient dienophile, making it reactive towards electron-rich dienes in typical Diels-Alder transformations. organic-chemistry.org

N-Isopropylmaleimide as a Dienophile: Reaction Kinetics and Thermodynamic Considerations

The Diels-Alder reaction is generally exothermic, driven by the conversion of weaker π bonds into stronger σ bonds. msu.eduaakash.ac.in However, it often has a substantial activation energy barrier, requiring heating to proceed at a reasonable rate. msu.edu The reaction is also characterized by a negative entropy change due to the combination of two molecules into a single adduct, which imposes increased order on the system. msu.edu

For N-substituted maleimides, including N-IPMI, the electron-withdrawing nature of the imide group enhances their dienophilicity by lowering the energy of the lowest unoccupied molecular orbital (LUMO). organic-chemistry.org This facilitates a favorable interaction with the highest occupied molecular orbital (HOMO) of the diene, which is the frontier molecular orbital interaction typically governing the reactivity in normal electron-demand Diels-Alder reactions. organic-chemistry.org

Studies on Diels-Alder reactions involving maleimides and various dienes have explored kinetic and thermodynamic parameters. For instance, investigations into the reaction between furfuryl alcohol and N-hydroxymaleimides have determined rate constants, activation energy, entropy, and enthalpy of formation, highlighting the transition between kinetic and thermodynamic control at different temperatures. mdpi.comnih.gov While specific kinetic and thermodynamic data for N-IPMI with a wide range of dienes were not extensively detailed in the search results, the general principles established for maleimides as dienophiles apply. The reaction temperature plays a crucial role; lower temperatures often favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically more stable exo product through reversible reaction pathways. mdpi.commasterorganicchemistry.compearson.com

Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The N-isopropyl group in N-IPMI introduces both electronic and steric effects that influence its reactivity and the selectivity of the Diels-Alder reaction. While the maleimide (B117702) core provides the electron-withdrawing activation, the isopropyl group's inductive effect is slightly electron-donating compared to a simple hydrogen, though the dominant influence on dienophilicity comes from the imide carbonyls.

Steric hindrance imposed by the isopropyl group can affect the rate of the reaction and the approach of the diene to the dienophile. This can influence both regioselectivity and stereoselectivity. The transition state leading to the product involves a specific spatial arrangement of the diene and dienophile, and bulkier substituents can disfavor transition states that lead to steric clashes.

General principles of substituent effects in Diels-Alder reactions indicate that electron-donating groups on the diene enhance reactivity with electron-deficient dienophiles like maleimides. organic-chemistry.orgyoutube.com The position and electronic nature of substituents on both the diene and dienophile are critical in determining regiochemical outcomes, often predictable by considering the frontier molecular orbital coefficients. imperial.ac.uklibretexts.org While direct studies focusing solely on the substituent effects of the N-isopropyl group in comparison to other N-alkyl or N-aryl maleimides were not prominently found, the established understanding of steric and electronic effects in Diels-Alder reactions suggests that the isopropyl group would influence the preferred orientation of approach of an unsymmetrical diene and potentially impact the endo/exo selectivity.

Catalytic Strategies in Diels-Alder Reactions

Catalysis is frequently employed to enhance the rate and control the selectivity of Diels-Alder reactions involving maleimides. Both Lewis acid and Brønsted base catalysis have been explored.

Lewis acids are commonly used catalysts in Diels-Alder reactions, particularly when the dienophile contains polar functional groups like carbonyls. aakash.ac.inias.ac.in Lewis acids coordinate to the electron-withdrawing group(s) of the dienophile, increasing its electrophilicity and thereby lowering the LUMO energy. organic-chemistry.orgias.ac.inmdpi.com This enhanced electron deficiency of the dienophile leads to a smaller energy gap between the HOMO of the diene and the LUMO of the dienophile, resulting in a lower activation energy and a faster reaction rate. organic-chemistry.orgmdpi.commdpi.com

Studies have investigated the mechanism of Lewis acid catalysis, with some research suggesting that the acceleration is due to a diminished Pauli repulsion between the π-electron systems of the diene and dienophile, in addition to or instead of solely enhancing donor-acceptor interactions. ru.nlnih.gov Lewis acids like AlCl₃, BF₃, SnCl₄, and TiCl₄ have been shown to be effective in catalyzing Diels-Alder reactions. aakash.ac.inias.ac.inru.nl For instance, AlCl₃ has been successfully used to promote the Diels-Alder reaction between thiophene (B33073) and N-phenylmaleimide, influencing stereoselectivity. mdpi.com While specific examples with N-IPMI and various Lewis acids were not detailed, the general mechanism of Lewis acid activation of maleimide dienophiles is well-established and applicable to N-IPMI.

While Lewis acid catalysis is prevalent for activating electron-deficient dienophiles, Brønsted base catalysis can also play a role in certain Diels-Alder systems, particularly those involving acidic protons or specific reaction partners. Research has explored the use of chiral Brønsted bases, such as C₂-symmetric bisamidines, in Diels-Alder reactions of anthrones with N-substituted maleimides. researchgate.net The proposed mechanism in such cases can involve proton transfer and the formation of ion pairs, which then participate in the cycloaddition. researchgate.net These catalytic systems can achieve good yields and, in the case of chiral catalysts, induce significant asymmetric induction. researchgate.net

Detailed mechanistic insights into Brønsted base catalysis in Diels-Alder reactions involving maleimides highlight the role of the base in activating one of the reactants, potentially by deprotonation or by facilitating a favorable conformation or interaction for the cycloaddition to occur. researchgate.net Although direct studies on Brønsted base catalysis specifically with N-IPMI were not found in the search results, the principles observed with other N-substituted maleimides suggest that such catalytic strategies could be applicable and warrant further investigation for N-IPMI.

Stereochemical and Regiochemical Control in Cycloadditions

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. aakash.ac.inslideshare.netlibretexts.orgmasterorganicchemistry.com The stereochemistry of the diene and dienophile is retained in the cycloadduct. aakash.ac.inlibretexts.orgmasterorganicchemistry.com For substituted dienophiles like N-IPMI, cis substituents on the double bond lead to cis substituents in the product, and trans substituents lead to trans substituents. libretexts.orgmasterorganicchemistry.com

In the reaction between a cyclic diene and a dienophile, or when the dienophile has substituents with π systems, both endo and exo transition states are possible, leading to diastereomeric products. masterorganicchemistry.compearson.comlibretexts.orglibretexts.org The endo product is typically favored under kinetic control due to favorable secondary orbital interactions in the transition state. masterorganicchemistry.compearson.comlibretexts.org However, the exo product is often the more thermodynamically stable isomer due to reduced steric interactions. masterorganicchemistry.comlibretexts.org The endo rule, which predicts the preference for the endo product under kinetic conditions, is a key concept in controlling the stereochemical outcome.

Regioselectivity in Diels-Alder reactions, particularly when both the diene and dienophile are unsymmetrical, is governed by the electronic properties of the substituents and can be predicted using frontier molecular orbital theory, specifically by matching the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile. imperial.ac.uklibretexts.org The N-isopropyl group on maleimide would influence the electronic distribution and steric environment, contributing to the regiochemical outcome when reacting with unsymmetrical dienes. Lewis acid catalysts can also enhance regioselectivity by further polarizing the dienophile. mdpi.com

The stereochemical and regiochemical control in Diels-Alder reactions with N-IPMI are thus dictated by the inherent concerted nature of the reaction, the electronic and steric properties of both N-IPMI and the diene, and the reaction conditions, including the presence and nature of catalysts.

| Property | Description |

| Molecular Formula | C₇H₉NO₂ nih.govuni.lu |

| Molecular Weight | 139.15 g/mol nih.govcymitquimica.com |

| IUPAC Name | 1-propan-2-ylpyrrole-2,5-dione nih.govcymitquimica.com |

| CAS Number | 1073-93-4 nih.govchemicalbook.com |

| PubChem CID | 14088 nih.govuni.lu |

| Appearance | Colorless liquid or powder (solidifies at 25.8°C) cymitquimica.comresearchgate.net |

| Solubility | Freely soluble in common monomers such as methyl methacrylate (B99206), styrene (B11656), and acrylonitrile (B1666552). researchgate.net |

Retro-Diels-Alder Reactions: Thermal Reversibility and Synthetic Implications

Maleimides, including N-substituted derivatives, are known to act as dienophiles in Diels-Alder reactions. The resulting cycloadducts can undergo a thermal retro-Diels-Alder reaction, regenerating the maleimide and the starting diene. This thermal reversibility is a significant characteristic exploited in various synthetic strategies.

While specific detailed studies on the retro-Diels-Alder reaction of this compound adducts were not extensively detailed in the provided sources, the principle applies to N-substituted maleimides generally. For instance, furan-protected maleimides (where furan (B31954) acts as the diene) are commonly used as latent maleimide monomers. Heating these adducts triggers a retro-Diels-Alder reaction, releasing the reactive maleimide monomer, which can then participate in polymerization or other reactions researchgate.netresearchgate.net. This approach allows for controlled release of the maleimide, enabling the synthesis of polymers with tailored sequences or structures by programming temperature changes researchgate.net. The thermal stability of this compound itself is noted, showing no quality change after heating at 50°C for 100 hours, indicating that higher temperatures are typically required for the retro-Diels-Alder cleavage of its adducts researchgate.net. The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan is a useful method for preparing maleimides that are difficult to obtain by direct dehydration methods researchgate.net.

The synthetic implication of the retro-Diels-Alder reaction lies in its use as a deprotection strategy or for generating reactive maleimides in situ. This is particularly relevant in polymer chemistry for controlling polymerization processes and creating complex macromolecular architectures researchgate.netresearchgate.net.

Michael Addition Reactions

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack, making this compound an excellent Michael acceptor. This reactivity is fundamental to its use in conjugation chemistry and the synthesis of various succinimide (B58015) derivatives.

Reactivity with Diverse Nucleophiles and Reaction Scope

N-substituted maleimides readily undergo Michael additions with a variety of nucleophiles, a reaction type that has been studied in detail researchgate.netresearchgate.net. The scope of Michael additions to maleimides is broad, encompassing reactions with nucleophiles such as 1,3-dicarbonyl compounds, aldehydes, ketones, and amines researchgate.netu-szeged.huarchive.org. The reaction yields succinimide derivatives, which are prevalent structural units in natural products and pharmaceutical candidates u-szeged.hu.

For example, asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides have been successfully carried out researchgate.netu-szeged.hu. The bulkiness of the N-substituent on the maleimide ring, such as the isopropyl group in N-IPMI, can influence the conversion of these reactions researchgate.netu-szeged.hu. Another instance of this compound's reactivity with a nucleophile is its reaction with p-chlorobenzene-diazonium chloride, which involves a nucleophilic addition step archive.org.

Asymmetric Michael Additions and Organocatalysis

Asymmetric Michael addition to N-substituted maleimides is a crucial method for synthesizing enantiomerically enriched succinimide derivatives, which are valuable chiral intermediates researchgate.netu-szeged.hu. Organocatalysis has emerged as an efficient and economical approach for achieving high stereoselectivity in these transformations u-szeged.hu.

The development and application of chiral organocatalysts have been central to achieving high enantioselectivity in the Michael addition to N-substituted maleimides. Various types of chiral catalysts have been successfully employed, including natural cinchona alkaloids, chiral primary or secondary amines derived from optically pure 1,2-diamines, diarylprolinols, amino acids, and oligopeptides u-szeged.hu. Bifunctional primary amine-(thio)phosphoramide catalysts derived from C2-symmetric 1,2-diamines have shown high efficiency in asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides, yielding products with good diastereomeric ratios and excellent enantiomeric excesses researchgate.netu-szeged.hu. The fine-tuning of the organocatalyst structure is essential for expanding the scope and improving the stereoselectivity of these reactions u-szeged.hu.

Research has shown that the bulkiness of the N-substituent on the maleimide ring can influence the conversion and stereochemical outcome of these catalyzed reactions researchgate.netu-szeged.hu. For instance, studies involving asymmetric Michael additions of β-ketoesters to N-substituted maleimides catalyzed by chiral bifunctional catalysts have demonstrated high enantioselectivities researchgate.netu-szeged.hu.

In asymmetric Michael additions catalyzed by chiral primary or secondary amines, the reaction often proceeds through the formation of an enamine intermediate between the amine catalyst and the nucleophilic carbonyl compound (e.g., aldehyde or ketone). This enamine then acts as the activated nucleophile, attacking the electron-deficient double bond of the maleimide researchgate.netu-szeged.hu. The chiral environment provided by the organocatalyst dictates the stereochemical outcome of the addition.

Other Electrophilic Reactions and Derivatization Pathways

The electrophilic nature of the carbon-carbon double bond in this compound allows for reactions with various nucleophiles beyond typical Michael additions. These reactions can lead to a range of derivatized products, expanding the synthetic utility of NIPM.

Reactions with Organometallic Reagents

Organometallic reagents, characterized by a carbon-metal bond with significant carbanionic character, are potent nucleophiles capable of reacting with electrophilic centers. The reaction of organometallic reagents with maleimides, including this compound, can lead to the formation of new carbon-carbon bonds. While specific detailed studies on this compound's reactions with a wide range of organometallic reagents were not extensively detailed in the search results, the general reactivity of maleimides with such reagents is well-established in organic synthesis solubilityofthings.com.

Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are known to react with α,β-unsaturated carbonyl compounds like maleimides. These reactions can proceed via 1,4-addition (Michael addition) to the double bond or 1,2-addition to one of the carbonyl groups, depending on the specific organometallic reagent, reaction conditions, and the presence of catalysts or additives solubilityofthings.com. The nucleophilic carbon of these reagents readily bonds with electrophiles msu.edu. The formation of organometallic reagents from alkyl halides is generally tolerant of structural variation msu.edu.

Photochemical Reactions and Photoinitiator Characterization

This compound can undergo photochemical reactions when exposed to light of appropriate wavelengths. Photochemical reactions are initiated by the absorption of light energy, leading to electronic excitation of the molecule irispublishers.cominflibnet.ac.in. This excitation can result in various transformations, including cycloadditions and polymerization initiation.

Maleimides, in general, are known to participate in photochemical [2+2] cycloaddition reactions, forming cyclobutane (B1203170) rings. This reactivity can be utilized in the construction of complex molecular architectures.

Furthermore, N-substituted maleimides have been investigated for their potential as photoinitiators, substances that can initiate polymerization upon irradiation with light researchgate.net. The characterization of photoinitiators typically involves studying their light absorption properties (UV-Vis spectroscopy), excited-state behavior (e.g., triplet yield), and their ability to generate reactive species (radicals or ions) that can initiate the polymerization of suitable monomers researchgate.net. Studies on N-aromatic maleimides have shown that their ability to initiate free radical polymerization upon direct UV excitation can be influenced by their molecular conformation (planar vs. twisted) researchgate.net. The addition of sensitizers, such as benzophenone, can significantly enhance the initiation efficiency of maleimides researchgate.net. While the specific photoinitiator characteristics of this compound were not detailed, the general principles of maleimide photoinitiation suggest its potential in UV-curing applications epo.orgjustia.com. Photochemical UV processes are utilized in chemical synthesis for rapid and selective reactions, often at room temperature noblelight.com.

This compound in Catalytic Processes (e.g., Hydrolysis Reactions)

While this compound is primarily known as a reactant or monomer, its role in catalytic processes, particularly hydrolysis reactions, is less commonly highlighted. However, the maleimide structure can be involved in reactions where hydrolysis is a key step, or it might be a component in systems where catalytic activity is observed.

Some patent literature mentions hydrolysis in the context of using this compound in polymerization processes or in the preparation of certain materials justia.comepo.orgtrea.com. For instance, hydrolysis might be involved in the work-up or post-processing of polymers containing this compound units, or in the synthesis of intermediates. One patent describes a process for producing plastic optical articles where hydrolysis of organosilicon compounds is carried out, and this compound is listed as a potential monomer for copolymerization epo.org. Another patent mentions hydrolysis after anionic copolymerization involving this compound justia.comtrea.com. These instances suggest that while this compound itself may not act as a catalyst for hydrolysis, it can be present in reaction systems where hydrolysis occurs, potentially influencing or being affected by the catalytic environment.

The synthesis of this compound itself can involve catalytic steps. For example, the synthesis of N-substituted maleimides often involves the cyclization of maleamic acids, a reaction that can be catalyzed by acids or other reagents researchgate.net. One preparation procedure for this compound mentions using a mixture of orthophosphoric acid and orthophosphoric acid-isopropylamine salt as a catalyst researchgate.net. This highlights the involvement of catalytic methods in the production of high-purity this compound.

Polymerization of N Isopropylmaleimide and Advanced Polymeric Materials

Radical Homopolymerization of N-Isopropylmaleimide

The radical homopolymerization of N-substituted maleimides, including this compound, yields polyimides that are recognized for their durability and resistance to various environmental factors. researchgate.net

The kinetics of the radical homopolymerization of N-substituted maleimides have been investigated to understand the reaction mechanisms. In studies involving monomers similar to this compound, such as N-phenylmaleimide and N-cyclohexylmaleimide, the polymerization is typically initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The kinetic order with respect to the monomer is generally found to be 1.0, while the order with respect to the initiator is often in the range of 0.71 to 0.75. researchgate.net

A key factor influencing the polymerization kinetics and the resulting polymer is the role of the solvent. For instance, in tetrahydrofuran (B95107) (THF), radical transfer to the solvent has been identified as a crucial step that can dictate the apparent order with respect to the initiator. researchgate.net This chain transfer to the solvent is a primary mechanism for the termination of growing polymer chains, which can result in homopolymers with relatively low molecular weights. researchgate.net The polymerization is often initiated by radicals generated from the solvent itself, and the termination is predominantly controlled by a hydrogen abstraction mechanism from the solvent. researchgate.net

Controlling the molecular weight and polydispersity of polymers is essential for tailoring their properties for specific applications. nih.govnsf.gov In free radical polymerization, these parameters can be influenced by several factors, including the concentrations of the initiator and monomer, the reaction temperature, and the presence of chain transfer agents. researchgate.net

For copolymers of styrene (B11656) and maleimide (B117702) derivatives, the use of chain transfer agents (CTAs) like (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD) has been shown to be an effective method for regulating molecular weight. nih.gov This approach allows for precise control over the molecular weight and its distribution. nih.gov While specific studies on the use of CTAs for the homopolymerization of this compound are not extensively documented, the principles of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are broadly applicable for achieving polymers with narrow molecular weight distributions. nsf.gov RAFT polymerization, through the metered addition of CTAs, can be employed to control both the breadth and shape of the molecular weight distribution. nsf.gov

The molecular weight of a polymer can significantly impact its thermal properties. Generally, as the molecular weight increases, the polymer chains become more entangled, leading to decreased chain mobility and a higher heat distortion temperature. nih.gov Therefore, methods to control and increase the molecular weight of poly(this compound) are crucial for enhancing its thermal stability.

Copolymerization of this compound

Copolymerization is a versatile technique used to modify the properties of polymers by incorporating two or more different monomer units into the polymer chain. This compound has been copolymerized with various vinyl monomers to create materials with a range of properties.

The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and microstructure of the resulting copolymer.

In the copolymerization of methyl methacrylate (B99206) (MMA) with this compound (IPMI), the reactivity ratios have been reported as r_MMA = 1.72 and r_IPMI = 0.17. This indicates that a growing polymer chain with an MMA radical at its end is much more likely to add another MMA monomer than an IPMI monomer. Conversely, a chain ending in an IPMI radical has a higher tendency to add an MMA monomer. This significant difference in reactivity ratios can lead to a non-uniform distribution of monomer units along the polymer chain, a phenomenon known as compositional drift, which can negatively impact the physical properties of the copolymer.

To address this, the introduction of a third monomer, such as styrene, into the MMA/IPMI system has been explored. The addition of styrene was found to increase the reactivity of IPMI, leading to a more uniform composition of the resulting terpolymer and an increased conversion rate.

Below is a data table summarizing the known reactivity ratios for this compound with a comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization System |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | This compound (IPMI) | 1.72 | 0.17 | 0.2924 | Indicates a tendency towards block copolymerization of MMA with random incorporation of IPMI. |

This compound has been successfully copolymerized with a variety of vinyl monomers to produce polymers with enhanced properties.

Methyl Methacrylate (MMA): As discussed, the copolymerization of this compound with MMA is characterized by a significant difference in their reactivity ratios, which can be mitigated by the introduction of a third monomer like styrene.

Styrene: The terpolymerization of MMA, IPMI, and styrene results in a more homogeneous copolymer composition. This suggests that styrene can act as a mediator in the copolymerization, leading to a more random distribution of the monomer units.

Vinyl Dioxolanes: Copolymers of 4-vinyl-1,3-dioxolane monomers and N-substituted maleimides, including this compound, have been synthesized. Due to the higher relative reactivity of the maleimide monomer, it is incorporated into the polymer chain at a faster rate, resulting in copolymers with a higher percentage of maleimide repeating units.

Alkyl Methacrylates: The copolymerization of N-substituted maleimides with various alkyl methacrylates is a common strategy to enhance the thermal resistance of the resulting polymers. jocpr.com The reactivity of alkyl methacrylates in copolymerization with acrylamide (B121943) has been shown to follow the order: Methyl Methacrylate > Ethyl Methacrylate > Isopropyl Methacrylate > Butyl Methacrylate > Hexyl Methacrylate. asianpubs.org This trend is based on the 1/r2 values, which indicate the propensity of the methacrylate to add to a poly(acrylamide) radical. asianpubs.org While specific reactivity ratios for this compound with this range of alkyl methacrylates are not readily available, this provides an insight into the expected reactivity trends.

Acrylonitrile (B1666552): Data on the direct copolymerization of this compound with acrylonitrile is limited. However, studies on the copolymerization of acrylonitrile with other monomers like methyl acrylate (B77674) have been conducted to determine their reactivity ratios, which are crucial for developing materials like precursors for carbon fibers. researchgate.netvt.edu

The synthesis of complex copolymer architectures such as block and graft copolymers allows for the creation of materials with unique morphologies and properties. The maleimide group is particularly useful in this context due to its reactivity in "click" chemistry reactions.

Block Copolymers: A versatile method for synthesizing block copolymers involves the use of conventional free-radical polymerization followed by a thiol-maleimide "click" conjugation. nih.govrsc.org In this approach, a polymer block with a terminal thiol group is prepared and then reacted with another polymer block containing a maleimide end group. nih.gov This method avoids the need for more stringent controlled radical polymerization techniques and can be applied to a wide range of monomers. nih.gov While specific examples detailing the synthesis of block copolymers starting directly from this compound monomer are not prevalent, the functionalization of polymers with this compound units for subsequent block copolymer formation is a viable strategy.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com

The "grafting-from" method involves initiating the polymerization of a second monomer from active sites along a pre-existing polymer backbone.

The "grafting-onto" method involves attaching pre-synthesized polymer chains to a polymer backbone. For example, functional oligomers can be reacted with a polymer backbone containing reactive groups like maleic anhydride (B1165640). researchgate.net

The "grafting-through" method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). mdpi.com

The maleimide functionality is well-suited for incorporation into these architectures, particularly through click chemistry reactions which are highly efficient and orthogonal to many other functional groups. mdpi.com This allows for the precise design of graft copolymers with controlled side chain length and density. nih.gov

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers by enabling precise control over molecular weight, architecture, and functionality. Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have emerged as powerful tools for the polymerization of a wide range of monomers, including this compound.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex. sigmaaldrich.comnih.gov This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with narrow molecular weight distributions and predefined molecular weights.

The success of ATRP in producing well-defined polymers is highly dependent on the careful selection and optimization of the initiator and ligand systems. The initiator determines the starting point of the polymer chain, while the ligand, complexed with the transition metal (typically copper), modulates the catalyst's activity and the equilibrium between dormant and active species. sigmaaldrich.comresearchgate.net

For the controlled polymerization of N-substituted maleimides like this compound, the choice of initiator is crucial for efficient initiation and uniform chain growth. Initiators commonly used in ATRP include alkyl halides with an activating group, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate. The efficiency of initiation is a key factor in achieving a narrow molecular weight distribution.

The ligand plays a pivotal role in solubilizing the transition metal salt and tuning the redox potential of the catalyst complex. Nitrogen-based ligands, such as multisubstituted bipyridines (e.g., dNbpy) and multidentate amines (e.g., tris(2-dimethylaminoethyl)amine - Me6TREN, and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine - PMDETA), are widely employed in copper-mediated ATRP. rsc.org The structure of the ligand influences the catalyst's activity and the level of control over the polymerization. For instance, ligands that form more stable complexes with the higher oxidation state of the copper catalyst (Cu(II)) lead to a lower concentration of propagating radicals, which can minimize termination reactions and improve control.

The optimization of the initiator and ligand system for this compound would involve screening various combinations to achieve a balance between a sufficiently fast polymerization rate and a high degree of control. This can be influenced by factors such as the targeted molecular weight and the desired polymer architecture (e.g., linear, star, or brush polymers). While specific studies on this compound are limited, research on similar monomers provides valuable insights into the selection of effective initiator-ligand systems.

Table 1: Representative Initiator and Ligand Systems in ATRP

| Initiator | Ligand | Transition Metal | Monomer Class | Reference |

| Ethyl α-bromoisobutyrate | Tris(2-pyridylmethyl)amine | CuBr | Methacrylates | sigmaaldrich.com |

| Methyl 2-bromopropionate | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | CuCl | Acrylates | rsc.org |

| p-Toluenesulfonyl chloride | 4,4′-Di-n-heptyl-2,2′-bipyridine | CuCl | Styrenes | researchgate.net |

A significant advancement in ATRP is the development of metal-free systems to address concerns about catalyst toxicity and contamination in the final polymer product, which is particularly important for biomedical applications. rsc.org Metal-free ATRP typically utilizes organic photoredox catalysts that can mediate the reversible activation of dormant species under light irradiation. rsc.orgrsc.org

The mechanism of metal-free ATRP often involves a photoinduced electron transfer (PET) process. rsc.org In this process, a photocatalyst, upon excitation by visible light, can either reduce or oxidize the alkyl halide initiator to generate the initiating radical and a catalyst radical ion. This radical ion can then participate in the reversible deactivation of the propagating polymer chain, mimicking the role of the transition metal complex in traditional ATRP.

Several classes of organic compounds have been explored as photocatalysts for metal-free ATRP, including phenothiazines, perylenes, and fluorescein (B123965) derivatives. nih.gov The selection of the photocatalyst is critical and depends on its redox properties, excited-state lifetime, and ability to interact with the dormant and active polymer chains. nih.gov

For the metal-free ATRP of this compound, a suitable photocatalyst would need to have a redox potential that allows for the efficient activation of a suitable alkyl halide initiator. The reaction conditions, including the choice of solvent and the wavelength and intensity of the light source, would also need to be optimized to achieve controlled polymerization. While direct reports on the metal-free ATRP of this compound are scarce, the principles established for other monomers provide a strong foundation for developing such systems.

Table 2: Examples of Organic Photocatalysts for Metal-Free ATRP

| Photocatalyst | Activation Mechanism | Applicable Monomers | Reference |

| 10-Phenylphenothiazine | Photoinduced Electron Transfer | Methacrylates, Acrylates | |

| Perylene | Photoinduced Electron Transfer | Methacrylates | |

| Fluorescein | Photoinduced Electron Transfer | Methacrylates | rsc.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique known for its versatility and tolerance to a wide range of functional groups and reaction conditions. nih.gov The control in RAFT polymerization is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly reacts with propagating radicals, establishing a dynamic equilibrium that allows for the controlled growth of polymer chains. nih.gov

The effectiveness of RAFT polymerization is critically dependent on the structure of the RAFT agent, which consists of a Z-group that modifies the reactivity of the C=S bond and an R-group that acts as a leaving group and initiates polymerization. researchgate.netrsc.org The choice of both Z and R groups must be tailored to the specific monomer being polymerized.

For "more activated monomers" (MAMs) such as maleimides, trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. The Z-group influences the stability of the intermediate radical adduct and the rates of addition and fragmentation. A well-chosen Z-group ensures that the fragmentation of the intermediate radical is favored, leading to a rapid equilibrium and good control over the polymerization.

The R-group should be a good homolytic leaving group to efficiently initiate polymerization and should be a less effective leaving group than the propagating polymer chain radical to ensure that the RAFT equilibrium lies in favor of the dormant species. researchgate.net

Studies on N-alkyl maleimides have shown that the design of the RAFT agent is crucial for achieving well-defined polymers. rsc.org The efficacy of a RAFT agent is typically evaluated by its ability to produce polymers with a linear increase in molecular weight with conversion and a low polydispersity index (PDI).

Table 3: Common RAFT Agents and Their Suitability for Different Monomer Classes

| RAFT Agent Class | Z-Group | R-Group (Typical) | Suitable Monomers | Reference |

| Dithiobenzoates | Aryl | Cyanoisopropyl | Styrenes, Acrylates | |

| Trithiocarbonates | Alkylthio | Cyanoalkyl | Acrylates, Methacrylates, Maleimides | |

| Dithiocarbamates | Dialkylamino | Cyanoisopropyl | Styrenes, Acrylates |

For the RAFT polymerization of this compound, the polarity of the solvent can influence the rate of polymerization. Solvents such as dimethylformamide (DMF), toluene, and dioxane have been used for the polymerization of related monomers. chemrxiv.org It has been observed that in some systems, aprotic solvents can negatively affect the polymerization of monomers capable of hydrogen bonding, leading to lower conversions and poorer control. researchgate.netmonash.edu

The compatibility of the monomer with the chosen RAFT agent and solvent is also a critical consideration. Side reactions between the monomer, RAFT agent, or solvent can lead to a loss of control and the formation of undesirable byproducts. Therefore, careful selection of the reaction medium is essential for a successful RAFT polymerization of this compound. For instance, in the RAFT polymerization of 1-vinyl imidazole, acetic acid was found to be a suitable solvent as it protonated the monomer, thereby stabilizing the propagating radicals. rsc.org Similar considerations regarding potential interactions between this compound and the solvent should be taken into account.

Table 4: Solvents Commonly Used in RAFT Polymerization

| Solvent | Polarity | Typical Monomers | Considerations | Reference |

| Toluene | Non-polar | Styrene, Acrylates | Good for many non-polar monomers | chemrxiv.org |

| 1,4-Dioxane | Polar aprotic | Acrylates, Acrylamides | Can be a good solvent for a range of monomers | mdpi.com |

| Dimethylformamide (DMF) | Polar aprotic | Acrylamides, Vinyl monomers | High boiling point, good solvating power | chemrxiv.org |

| Acetic Acid | Polar protic | Vinyl Imidazole | Can stabilize propagating radicals of specific monomers | rsc.org |

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that facilitates the synthesis of polymers with well-defined architectures, precise molecular weights, and low dispersity. wikipedia.org The core principle of NMP involves the reversible trapping of propagating polymer chain radicals by a stable nitroxide radical. slideshare.net This process establishes a dynamic equilibrium between active (propagating) species and dormant (nitroxide-capped) species.

The mechanism relies on the thermally labile bond between the polymer chain end and the nitroxide moiety. At elevated temperatures, this bond undergoes homolytic cleavage, generating the propagating macroradical and the mediating nitroxide radical. The macroradical can then add monomer units before being reversibly capped again by the nitroxide. This reversible termination process minimizes irreversible termination reactions between two propagating chains, a phenomenon known as the persistent radical effect (PRE). wikipedia.org This "living" nature of the polymerization allows for chain growth to continue as long as the monomer is available. wikipedia.org

NMP is a versatile, metal-free technique effective for a wide array of monomers, including styrenics, acrylates, acrylamides, and dienes. slideshare.net While specific research focusing exclusively on the NMP of this compound is not extensively detailed in the provided sources, the general applicability of NMP to various functional monomers suggests its potential for controlling the polymerization of N-substituted maleimides. The technique allows for the creation of advanced polymer structures such as block copolymers and functionalized polymers, which could be applied to monomers like this compound to tailor material properties. slideshare.netle.ac.uk

Crosslinking Chemistry and Network Formation

This compound, through its reactive maleimide group, can participate in crosslinking reactions to form three-dimensional polymer networks. The electron-deficient carbon-carbon double bond within the maleimide ring is susceptible to various addition reactions, making it a valuable moiety for creating covalently crosslinked structures. Characterization of such insoluble network polymers presents unique challenges but can be accomplished through techniques that analyze the bulk material, such as swelling studies, gel fraction calculations, and thermal and mechanical analysis. rsc.org

One common application of maleimide-functionalized molecules is in the formation of interpenetrating polymer networks (IPNs) and semi-interpenetrating polymer networks (SIPNs). researchgate.netresearchgate.net In these structures, one polymer network is polymerized and/or crosslinked in the immediate presence of another. For instance, a linear polymer can be physically entangled within a crosslinked network, forming a semi-interpenetrating network. researchgate.net

The crosslinking density, which is the number of effective network chains per unit volume, is a critical parameter that dictates the final properties of the material. mdpi.com In systems involving N-substituted maleimides, the maleimide group can react via free-radical polymerization with other vinyl monomers or through other mechanisms like Michael addition reactions with nucleophiles (e.g., thiols or amines) to form stable crosslinks. The choice of comonomers and the crosslinking agent allows for the control over properties like swelling, mechanical strength, and stimuli-responsiveness. researchgate.net While specific examples using this compound as the sole crosslinking agent are not detailed, the fundamental reactivity of the maleimide group is well-established for forming crosslinked polymer networks. nih.gov

Polymers incorporating the maleimide structure are recognized for their enhanced thermal stability. core.ac.uksysrevpharm.org The inherent rigidity of the five-membered imide ring contributes significantly to the stability of the polymer backbone, restricting thermal motion and increasing the energy required for decomposition. The development of polymers with high thermal stability is crucial for applications in demanding environments. nih.gov

Thermogravimetric analysis (TGA) is a standard method used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. sysrevpharm.org Studies on blends of polymers like bisphenol A diglycidyl ether (DGEBA) with polyetherimide (PEI) have shown that the addition of the imide-containing polymer enhances thermal stability, as indicated by increased decomposition temperatures and pyrolysis activation energy. mdpi.com This demonstrates the general principle that incorporating imide functionalities strengthens the thermal resistance of the resulting material.

The synthesis of novel homopolymers and copolymers based on N-substituted maleimides has been a focus of research to create materials with superior thermal properties. sysrevpharm.org By carefully selecting the N-substituent on the maleimide ring and the comonomer, it is possible to tailor the thermal characteristics of the final polymer. This approach allows for the design of materials that are not only thermally stable but also possess chemical resistance suitable for various high-performance applications.

Functional Polymeric Materials Derived from this compound

The development of optically transparent polymers is essential for applications in optoelectronics, including flexible displays, optical waveguides, and lenses. mdpi.com Polyimides, while known for their thermal stability, are often colored due to charge-transfer complex formation between aromatic rings in the polymer backbone. A key strategy to achieve high optical transparency is to disrupt this charge-transfer interaction. researchgate.net

Incorporating aliphatic structures, such as the isopropyl group in this compound, can reduce intermolecular and intramolecular interactions that lead to color. researchgate.net Research on N-(alkyl-substituted) maleimides has shown that the structure of the substituent significantly influences the polymer's optical properties, including its refractive index and birefringence. researchgate.net By selecting appropriate alkyl substituents and comonomers, it is possible to produce polymers with high transparency and controlled birefringence, which is critical for optical devices that use polarized light. researchgate.net

Furthermore, the introduction of bulky groups like the hexafluoroisopropylidene moiety into the polyimide backbone has been shown to increase the fractional free volume, leading to lower refractive indices and improved optical clarity. researchgate.net While not directly this compound, this principle highlights that structural modifications, including the use of aliphatic N-substituents, are effective in designing highly transparent polyimide-based materials suitable for advanced optical applications.

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For high-performance applications, a high Tg is often required. The incorporation of rigid structural units, such as the maleimide ring, into a polymer chain is a well-established method for increasing its Tg. core.ac.uknii.ac.jp

Studies on copolymers of N-alkyl substituted maleimides with monomers like methyl acrylate have demonstrated a clear relationship between the copolymer composition and its Tg. core.ac.uknii.ac.jp The glass transition temperature increases with a higher proportion of the maleimide unit in the copolymer. This effect is attributed to the chain stiffness imparted by the rigid maleimide ring, which restricts segmental motion of the polymer chains. core.ac.uknii.ac.jp

Conversely, the nature of the N-substituent also plays a role; the Tg tends to decrease as the length of a flexible N-alkyl substituent increases. nii.ac.jp Copolymers containing N-alkyl maleimides generally exhibit lower glass transition temperatures than those with N-aromatic substituents, which provide even greater rigidity. nii.ac.jp The table below, derived from research on N-substituted maleimide/styrene copolymers, illustrates the high Tg values that can be achieved.

| Copolymer System | Solvent | Glass Transition Temperature (Tg) |

|---|---|---|

| N-PMI/St | Toluene | 233 °C |

| N-PMI/St | Anisole | 231 °C |

| N-PMI/St | HFIP | 225 °C |

Data extracted from studies on N-phenylmaleimide/Styrene copolymers, demonstrating the high Tg achievable with maleimide-based polymers. researchgate.net

Polymeric Supports for Immobilization and Catalysis

The immobilization of enzymes and catalysts onto polymeric supports is a critical strategy for enhancing their stability, reusability, and processability in various industrial and biomedical applications. Polymers containing this compound moieties are promising candidates for such supports due to the reactive nature of the maleimide group, which can readily undergo reactions with nucleophilic functional groups present on the surface of enzymes and catalysts.

The maleimide group is well-known for its ability to form stable covalent bonds with thiol groups of cysteine residues in proteins under mild conditions, a process known as maleimide-thiol chemistry. This specificity makes NIPM-containing polymers highly effective for the oriented immobilization of enzymes, where the attachment site can be controlled to preserve the enzyme's active site and maximize its catalytic activity.

While direct studies focusing exclusively on this compound for enzyme immobilization are not extensively documented in publicly available literature, the principles of using N-substituted maleimides are well-established. Copolymers of NIPM with other monomers can be designed to control the density of reactive sites, as well as the hydrophilicity and mechanical properties of the support material. For instance, copolymerizing NIPM with hydrophilic monomers can create a favorable microenvironment for enzyme stability and function in aqueous media.

The application of such polymeric supports extends to heterogeneous catalysis, where metal complexes or organocatalysts can be anchored to the polymer backbone. The robust nature of the polyimide linkage can provide a stable framework for the catalytic species, preventing leaching and allowing for easy separation of the catalyst from the reaction mixture.

Table 1: Potential Functional Groups for Covalent Attachment to this compound-Containing Polymers

| Functional Group on Catalyst/Enzyme | Reactive Moiety on Polymer | Resulting Linkage |

|---|---|---|

| Thiol (-SH) | Maleimide | Thioether |

It is important to note that while the chemical principles strongly support the use of this compound in these applications, further empirical research is needed to fully characterize the performance and efficiency of these specific polymeric supports.

Advanced Materials for Adhesion and Surface Coatings (e.g., Pressure-Sensitive Adhesives)

The incorporation of this compound into polymer formulations for adhesives and coatings can significantly enhance their thermal stability, strength, and adhesion properties. The rigid structure of the maleimide ring contributes to a higher glass transition temperature (Tg) of the resulting polymer, which is a crucial factor for high-temperature applications.

In the realm of pressure-sensitive adhesives (PSAs), the balance between adhesive and cohesive properties is critical. While specific formulations based on this compound are not widely reported, a US patent describes the use of maleimide-terminated polyimides in two-part acrylic structural adhesive systems to improve thermal stability, strength, and toughness. google.com This suggests that the maleimide functionality, in general, can play a significant role in enhancing adhesive performance.

The introduction of NIPM into an adhesive formulation could potentially offer the following advantages:

Improved Thermal Resistance: The imide ring structure can increase the service temperature of the adhesive.

Enhanced Cohesive Strength: The rigidity of the NIPM monomer unit can lead to stronger intermolecular interactions within the polymer matrix.

Crosslinking Capabilities: The double bond in the maleimide ring can participate in crosslinking reactions, further improving the mechanical properties and solvent resistance of the adhesive.

For surface coatings, polymers containing this compound can be utilized to create protective layers with excellent durability and resistance to chemical and thermal degradation. The polarity of the imide group can also contribute to improved adhesion to various substrates.

Table 2: Potential Effects of this compound Incorporation on Adhesive Properties

| Property | Expected Effect of NIPM | Rationale |

|---|---|---|

| Peel Adhesion | Potentially decreased | Increased stiffness may reduce conformability to the substrate. |

| Shear Strength | Increased | Enhanced cohesive strength due to the rigid maleimide structure. |

| Tack | Potentially decreased | Higher Tg can lead to a less "tacky" adhesive at room temperature. |

Further research and development are necessary to optimize the formulation of this compound-based adhesives and coatings to achieve the desired balance of properties for specific applications.

Polymers of Intrinsic Microporosity (PIMs) Incorporating Maleimide Moieties

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. The synthesis of PIMs often involves the use of monomers that introduce kinks and rigidity into the polymer backbone.

The formation of imide linkages is a known strategy for the synthesis of PIMs. nih.gov While research specifically detailing the use of this compound in PIMs is limited, studies on analogous structures, such as anthracene-maleimide based PIMs, provide valuable insights. In one study, a series of PIMs were synthesized using anthracene (B1667546) maleimide monomers with different aliphatic side groups. rsc.org

Table 3: Gas Permeability Data for an Analagous Anthracene-Maleimide Homopolymer (i-propyl-100)

| Gas | Permeability (Barrer) |

|---|---|

| H₂ | 148 |

| N₂ | 13.9 |

| O₂ | 39.5 |

| CH₄ | 13.8 |

| CO₂ | 158 |

Data sourced from a study on anthracene-maleimide based PIMs and is presented here as an illustrative example of the potential performance of maleimide-containing PIMs. rsc.org

The study on anthracene-maleimide PIMs also revealed that the maleimide moiety increased the water affinity of the polymers. rsc.org This suggests that PIMs incorporating this compound could have interesting properties for separations involving water vapor. The thermal stability of these PIMs is also noteworthy, with decomposition of the maleimide group occurring at temperatures around 220°C. rsc.org

Functional Hydrogels and Stimuli-Responsive Polymer Systems

Functional hydrogels and stimuli-responsive polymers are materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. These materials have garnered considerable interest for applications in drug delivery, tissue engineering, and sensors.

This compound shares structural similarities with N-isopropylacrylamide (NIPAAm) and N-isopropylmethacrylamide (NIPMAm), which are well-known monomers for the synthesis of thermo-responsive polymers. Polymers based on NIPAAm and NIPMAm exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.

Given the structural analogy, it is highly probable that homopolymers and copolymers of this compound would also exhibit thermo-responsive behavior in aqueous solutions. The presence of the isopropyl group is key to this property. The balance of hydrophilic (imide group) and hydrophobic (isopropyl group and polymer backbone) moieties would determine the precise LCST of the resulting polymer.

By copolymerizing this compound with other monomers, it is possible to fine-tune the LCST and other properties of the resulting hydrogel. For instance, incorporating more hydrophilic comonomers would be expected to increase the LCST, while the inclusion of more hydrophobic comonomers would lower it.

Table 4: Comparison of Structurally Similar Thermo-Responsive Monomers

| Monomer | Polymer Abbreviation | Typical LCST (°C) |

|---|---|---|

| N-isopropylacrylamide | PNIPAAm | ~32 |

| N-isopropylmethacrylamide | PNIPMAm | ~44 |

| This compound | PNIPM | (Predicted to be in a physiologically relevant range) |

The maleimide group in NIPM also offers a reactive handle for the conjugation of biomolecules or drugs, making these hydrogels potentially useful as smart drug delivery systems. The stimuli-responsive swelling and deswelling behavior could be harnessed to control the release of an encapsulated therapeutic agent.

Computational and Theoretical Investigations of N Isopropylmaleimide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are widely employed to investigate the electronic structure of molecules, providing fundamental information about their behavior and reactivity. For N-Isopropylmaleimide, these calculations can reveal key electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a cornerstone of understanding chemical reactivity, particularly in the context of reactions involving electron transfer or sharing. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, provides an indication of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on maleimide (B117702) derivatives have utilized methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to calculate HOMO and LUMO energies researchgate.netresearchgate.netchesci.com. These calculations help in identifying the orbitals involved in chemical reactions and predicting the molecule's propensity to act as an electron donor (via HOMO) or acceptor (via LUMO). The energies of frontier molecular orbitals can also be influenced by the solvent environment researchgate.net.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution around a molecule. They depict the potential energy of a positive point charge at various positions in the vicinity of the molecule. Red regions typically indicate negative electrostatic potential (areas where a positive charge would be attracted), while blue regions indicate positive electrostatic potential (areas where a positive charge would be repelled) chesci.com. MESP mapping is a valuable tool for predicting reactive sites in a molecule, as electrophilic attack is favored in regions of negative electrostatic potential, and nucleophilic attack is favored in regions of positive electrostatic potential chesci.com. Computational analysis using DFT can generate MESP plots to identify these reactive centers researchgate.netchesci.com. For this compound, MESP mapping can help visualize the electron distribution and predict sites most likely to be involved in reactions, such as the electron-deficient double bond characteristic of maleimides, which is prone to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound, allowing for the characterization of transition states and the analysis of energy profiles.

Transition State Analysis and Elucidation of Reaction Pathways (e.g., Diels-Alder, Michael Additions)

Transition state analysis is a key computational technique used to determine the energy barrier and pathway of a chemical reaction. By locating and characterizing the transition state structure – the highest energy point along the reaction coordinate – computational methods can provide detailed information about how reactants transform into products. This is particularly useful for understanding reactions involving maleimides, such as Diels-Alder cycloadditions and Michael additions, where the maleimide moiety acts as a reactive dienophile or Michael acceptor researchgate.netsci-hub.senih.gov. Computational studies employing DFT have been used to optimize the geometries of reactants, transition states, and products to determine activation energies and reaction pathways mdpi.com. These studies can elucidate the step-by-step process of the reaction, including bond breaking and formation, and help explain observed regioselectivity and stereoselectivity nih.govmdpi.com. For instance, computational investigations have explored the intrinsic selectivity and transition states of Diels-Alder reactions involving similar compounds nih.gov.

Computational Predictions of Regioselectivity and Stereoselectivity

Computational studies can provide insights into the regioselectivity and stereoselectivity of reactions involving maleimide derivatives. While direct computational predictions specifically for this compound's regioselectivity and stereoselectivity in various reactions are not extensively detailed in the provided search results, related studies on other maleimide derivatives offer relevant context.

For instance, computational investigations using DFT methods have been applied to study the conjugate addition of 1,3-dicarbonyl compounds to N-substituted maleimides. These studies have explored reaction mechanisms and the influence of catalysts on stereoselectivity, particularly in asymmetric Michael additions. researchgate.net The bulkiness of the N-substituent on the maleimide ring has been shown to influence reaction conversions. researchgate.net

Another study on N-aromatic maleimides investigated substituent effects on the regioselectivity of maleamic acid formation and hydrogen chloride addition. researchgate.net This suggests that computational approaches can be used to understand how structural variations in maleimide derivatives affect reaction pathways and product distributions.

Furthermore, theoretical studies on substituted N-phenylmaleimides have indicated that the torsion angle between the imide and phenyl rings affects structural, electronic, and energetic properties, and that the type of substituent influences global and local reactivity descriptors. nih.gov While this study focuses on N-phenyl maleimides, the principles and computational methods employed are applicable to understanding similar effects in this compound and its reactions, potentially including aspects of regioselectivity and stereoselectivity.

Advanced Analytical Characterization Techniques for N Isopropylmaleimide and Its Derivatives

Spectroscopic Methods for Structural and Compositional Analysis

Spectroscopic methods are fundamental to identifying and confirming the molecular structure of N-IPMI. They provide detailed information about the functional groups present and the arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like N-Isopropylmaleimide. Both ¹H NMR and ¹³C NMR provide distinct spectral fingerprints that correspond to the different hydrogen and carbon environments within the molecule.

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms and their connectivity. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum provide detailed structural information. For this compound, characteristic signals are expected for the protons on the maleimide (B117702) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. For instance, ¹H-NMR (500 MHz, CDCl3) data for this compound shows peaks at δ (ppm): 6.61 (s, 2H, CH=), 4.32 (m, 1H, J 7.0 Hz, N-CH), and 1.36 (d, 6H, J 7.0 Hz, CH3). rsc.org Another reported ¹H-NMR (500 MHz, DMSO-d6) spectrum shows peaks at δ (ppm): 1.37 (d, 6 H), 4.25 (m, H), and 7.03 (s, 2 H). mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments, and their chemical shifts are characteristic of the type of carbon atom (e.g., carbonyl, alkene, alkyl). ¹³C-NMR (125 MHz, CDCl3) data for this compound shows peaks at δ (ppm): 170.8, 133.9, 42.9, and 20.0. rsc.org These correspond to the carbonyl carbons, the alkene carbons, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group, respectively.

NMR spectroscopy is also used to characterize N-substituted maleimides and their derivatives, including polymers. rsc.orgresearchgate.netresearchgate.net Analysis of NMR spectra of N-substituted maleimides helps confirm their successful synthesis and determine their purity. rsc.org For polymers containing maleimide units, NMR can provide information about the polymer structure, end groups, and copolymer composition. mdpi.comresearchgate.net

Here is a table summarizing reported NMR data for this compound:

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Source |

| ¹H | 500 | CDCl3 | 6.61 | s | 2H, CH= | rsc.org |

| 4.32 | m | 1H, N-CH | rsc.org | |||

| 1.36 | d | 6H, CH3 | rsc.org | |||

| ¹H | 500 | DMSO-d6 | 1.37 | d | 6H | mdpi.com |

| 4.25 | m | 1H | mdpi.com | |||

| 7.03 | s | 2H | mdpi.com | |||

| ¹³C | 125 | CDCl3 | 170.8 | - | C=O | rsc.org |

| 133.9 | - | CH= | rsc.org | |||

| 42.9 | - | N-CH | rsc.org | |||

| 20.0 | - | CH3 | rsc.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are valuable techniques for identifying the functional groups present in this compound by analyzing the vibrations of chemical bonds. spectroscopyonline.com The infrared spectrum of maleimide compounds typically shows characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C) within the maleimide ring.

For cyclic imides like N-substituted maleimides, two strong absorption bands are expected in the carbonyl stretching region (around 1700-1800 cm⁻¹). The C=C stretching vibration of the maleimide ring typically appears around 1600-1650 cm⁻¹. Additionally, vibrations related to the isopropyl group and the N-C bond will be present. FTIR spectroscopy has been used to confirm the chemical structures of N-substituted maleimides and their polymers. researchgate.netresearchgate.net Analysis of FTIR spectra can indicate the successful formation of the maleimide ring and the presence of the N-isopropyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which occur when electrons are excited from a lower energy level to a higher one by absorbing ultraviolet or visible light. lu.senih.gov For this compound, the chromophore is the maleimide ring, which contains π electrons and n electrons on the oxygen and nitrogen atoms.

UV-Vis spectroscopy can reveal absorption maxima (λmax) that are characteristic of the electronic transitions present. These transitions can include π→π* transitions of the C=C double bond and the carbonyl groups, as well as n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The position and intensity of these absorption bands are influenced by the molecular structure and any conjugation present. UV-Vis spectroscopy has been utilized in the characterization of maleimide derivatives, including studies on their photophysical properties. researchgate.netmdpi.com While specific UV-Vis data for this compound itself were not extensively detailed in the search results, studies on related maleimides highlight the use of this technique to understand electronic transitions and their role in photophysical behavior. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of light by molecular vibrations. Raman spectroscopy can be particularly useful for studying non-polar or weakly polar bonds and symmetric vibrations that may be weak or absent in IR spectra.